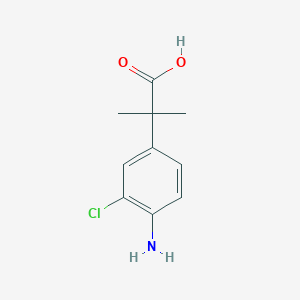
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid is an organic compound with a unique structure that includes an amino group, a chlorine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid typically involves the reaction of 4-amino-3-chlorobenzyl alcohol with appropriate reagents under controlled conditions. One common method includes the reduction of methyl 2-amino-4-chlorobenzoate using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) at 0°C, followed by hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reduction and hydrolysis reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted phenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2-Amino-4-chlorophenyl)methanol: Shares a similar structure but lacks the methyl group on the propanoic acid moiety.
3-(4-Amino-3-chlorophenyl)acrylic acid: Contains an acrylic acid group instead of a propanoic acid group.
Uniqueness
2-(4-Amino-3-chlorophenyl)-2-methylpropanoic acid is unique due to the presence of both an amino group and a chlorine atom on the phenyl ring, along with a methyl group on the propanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-(4-amino-3-chlorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,9(13)14)6-3-4-8(12)7(11)5-6/h3-5H,12H2,1-2H3,(H,13,14) |
InChI Key |
NMGANRKZZYOFSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)N)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















